molecular formula C8H9NO5S B8473342 Methyl 2-[(oxomethylidene)sulfamoyl]cyclopent-1-ene-1-carboxylate CAS No. 87631-75-2

Methyl 2-[(oxomethylidene)sulfamoyl]cyclopent-1-ene-1-carboxylate

Cat. No. B8473342
Key on ui cas rn: 87631-75-2
M. Wt: 231.23 g/mol
InChI Key: LXSRXLLUJXQXNZ-UHFFFAOYSA-N
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Patent
US04461640

Procedure details

In 75 ml of dry xylenes was placed 4.0 g of methy 2-(aminosulfonyl)-1-cyclopentene-1-carboxylate (VIII), 6.5 ml of n-butyl isocyanate, and 0.05 g of DABCO. The mixture was heated to reflux (ca 138°) then contacted with an excess of phosgene which was condensed into the mixture from a dry-ice condenser until the reflux temperature dropped to 126°. Over several hours the temperature increased to 135° and additional phosgene was condensed into the mixture, again, lowering the temperature to 129°. This process was repeated until no temperature increase could be observed, indicating complete consumption of the sulfonamide. The mixture was then cooled and the xylenes removed under reduced pressure to yield ca 5 g of an amber oil. An infrared spectrum (neat) exhibited a strong absorption at 2230 cm-1 indicating the title compound.
Name
methy 2-(aminosulfonyl)-1-cyclopentene-1-carboxylate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.05 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
xylenes
Quantity
75 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][S:2]([C:5]1[CH2:9][CH2:8][CH2:7][C:6]=1[C:10]([O:12][CH3:13])=[O:11])(=[O:4])=[O:3].C(N=[C:19]=[O:20])CCC.C1N2CCN(CC2)C1.C(Cl)(Cl)=O>>[C:10]([C:6]1[CH2:7][CH2:8][CH2:9][C:5]=1[S:2]([N:1]=[C:19]=[O:20])(=[O:3])=[O:4])([O:12][CH3:13])=[O:11]

Inputs

Step One
Name
methy 2-(aminosulfonyl)-1-cyclopentene-1-carboxylate
Quantity
4 g
Type
reactant
Smiles
NS(=O)(=O)C1=C(CCC1)C(=O)OC
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(CCC)N=C=O
Step Three
Name
Quantity
0.05 g
Type
reactant
Smiles
C1CN2CCN1CC2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Six
Name
xylenes
Quantity
75 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (ca 138°)
CUSTOM
Type
CUSTOM
Details
condensed into the mixture from a dry-ice condenser until the reflux temperature
ADDITION
Type
ADDITION
Details
dropped to 126°
TEMPERATURE
Type
TEMPERATURE
Details
Over several hours the temperature increased to 135°
CUSTOM
Type
CUSTOM
Details
condensed into the mixture
CUSTOM
Type
CUSTOM
Details
to 129°
TEMPERATURE
Type
TEMPERATURE
Details
increase could
CUSTOM
Type
CUSTOM
Details
consumption of the sulfonamide
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the xylenes removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C1=C(CCC1)S(=O)(=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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